Feprazone
Description
Nomenclature and Chemical Classification of Feprazone
The precise naming and categorization of this compound are crucial for understanding its chemical identity and therapeutic applications.
This compound's systematic name, according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature, is 4-(3-Methyl-2-buten-1-yl)-1,2-diphenyl-3,5-pyrazolidinedione. wikipedia.org It is also commonly known as prenazone. pharmakb.comfishersci.ca Commercial names associated with this compound include Febrazone and Feprazon. mims.com
This compound is unequivocally classified as a non-steroidal anti-inflammatory drug (NSAID). pharmakb.comfishersci.camims.comwikidata.org As an NSAID, it exhibits analgesic (pain-relieving), anti-inflammatory, and antipyretic (fever-reducing) properties. mims.comuni.lunih.govwikipedia.org The primary mechanism of action for this compound, consistent with many NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes. mims.comuni.lu Notably, this compound demonstrates a preferential inhibition of COX-2 over COX-1, which is a key aspect of its pharmacological profile. pharmakb.comfishersci.cauni.luwikipedia.org
This compound belongs to the pyrazolone (B3327878) class of medications, specifically being a pyrazolidinedione derivative. wikipedia.orgpharmakb.commims.comwikipedia.org It is recognized as a prenylated analogue of phenylbutazone (B1037). pharmakb.comfishersci.cawikipedia.org Structurally, this compound shares a similar core with phenylbutazone, but it is distinguished by the presence of a 3-methylbutenyl substituent at the C4 position of the pyrazoline-2,5-dione skeleton, which replaces the butyl substituent found in phenylbutazone. pharmakb.comfishersci.ca This structural relationship is significant, as phenylbutazone is a well-known prototype of pyrazolinedione NSAIDs. wikipedia.org
Table 1: Key Nomenclature and Classification Details of this compound
| Aspect | Detail | Source |
| Systematic Name | 4-(3-Methyl-2-buten-1-yl)-1,2-diphenyl-3,5-pyrazolidinedione | wikipedia.org |
| Common Names | This compound, Prenazone | pharmakb.comfishersci.ca |
| Commercial Names | Febrazone, Feprazon | mims.com |
| Drug Class | Non-Steroidal Anti-Inflammatory Drug (NSAID) | pharmakb.comfishersci.camims.comwikidata.org |
| Chemical Class | Pyrazolone Derivative, Pyrazolidinedione Derivative | pharmakb.commims.comwikipedia.org |
| Structural Analogue of | Phenylbutazone | pharmakb.comfishersci.cawikipedia.org |
| Primary Mechanism | Preferential Cyclooxygenase-2 (COX-2) inhibition over COX-1 | pharmakb.comfishersci.cauni.luwikipedia.org |
Historical Context of this compound Development and Initial Research
The development and understanding of this compound are rooted in the broader history of pyrazolone NSAIDs, a class that has been in use for several decades. pharmakb.comfishersci.ca
While specific details regarding the earliest synthesis of this compound are not extensively documented in the provided literature, its classification as a pyrazolone derivative and analogue of phenylbutazone suggests its development emerged within the context of research into similar compounds, such as phenylbutazone, which was first introduced in 1949.
Preclinical investigations have been instrumental in characterizing this compound's pharmacological activities. These studies have consistently demonstrated its analgesic, anti-inflammatory, and antipyretic properties. pharmakb.comfishersci.camims.comuni.lunih.govwikipedia.org More recent preclinical research has expanded the understanding of this compound's potential therapeutic applications beyond general pain and inflammation. For instance, studies have explored its effects on free fatty acid (FFA)-induced endothelial inflammation, a process implicated in conditions like atherosclerosis. pharmakb.comfishersci.ca this compound has been shown to mitigate FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) in human aortic endothelial cells (HAECs). pharmakb.comfishersci.ca Furthermore, it has been observed to prevent FFA-induced activation of the TLR4/MyD88/NF-κB signaling pathway and decrease the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). pharmakb.comfishersci.ca Beyond its anti-inflammatory actions, this compound has also been investigated for its ability to suppress adipogenesis and increase lipolysis in differentiating 3T3-L1 cells. wikipedia.org
The therapeutic understanding of this compound has evolved over time, building upon its initial recognition as an effective agent for joint and muscular pain. pharmakb.comwikidata.org For decades, this compound, along with other members of the pyrazolone family, has been employed for a broad spectrum of pharmacological activities, including its antipyretic, analgesic, anti-inflammatory, antioxidant, and even some anticancer properties. pharmakb.comfishersci.ca The evolution of research has provided more specific insights into its mechanism, particularly its preferential inhibition of COX-2, which contributes to its anti-inflammatory effects by reducing prostaglandin (B15479496) production. pharmakb.comfishersci.camims.comuni.luwikipedia.org This deeper mechanistic understanding has paved the way for exploring its potential in complex pathological processes, such as mitigating endothelial dysfunction and oxidative stress relevant to cardiovascular diseases like atherosclerosis. pharmakb.comfishersci.ca
Significance and Research Trajectory of this compound in Modern Pharmacology
The significance of this compound in modern pharmacology stems from its anti-inflammatory, analgesic, and antipyretic activities, making it a valuable compound for investigating inflammatory and painful conditions. wikipedia.orgwikipedia.org Its research trajectory has evolved from initial explorations into its efficacy in conditions such as arthritis, gout, and other musculoskeletal disorders to contemporary investigations into its molecular mechanisms and broader therapeutic potential. wikipedia.orgwikipedia.org Early research suggested that this compound could combine the antirheumatic effects of pyrazoles with potentially improved tolerability profiles. wikipedia.org
Contemporary Research Focuses on this compound's Mechanisms and Applications
Contemporary research on this compound primarily focuses on elucidating its precise mechanisms of action beyond its established role as a cyclooxygenase (COX) inhibitor and exploring novel applications. This compound exerts its effects by inhibiting COX enzymes, particularly demonstrating a preferential inhibition of COX-2 over COX-1. wikipedia.orgwikipedia.orgfishersci.sefishersci.cawikipedia.orgfarmaciajournal.com This selective inhibition leads to a reduction in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. wikipedia.orgwikipedia.org
Beyond COX inhibition, research has uncovered additional pharmacological activities of this compound. Studies indicate that this compound can ameliorate free fatty acid (FFA)-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS). wikipedia.orgfishersci.sewikidata.orgmims.com It has also been shown to decrease the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes involved in tissue degradation. wikipedia.orgfishersci.se Furthermore, this compound has demonstrated the ability to suppress adipogenesis and increase lipolysis in differentiating 3T3-L1 cells, suggesting potential applications in research related to metabolic disorders like atherosclerosis and obesity. wikipedia.orgfishersci.sewikidata.orgmims.com Investigations also suggest this compound's involvement in mitigating the activation of the TLR4/MyD88/NF-κB pathway and ameliorating the loss of Aggrecan via inhibition of the SOX-4/ADAMTS-5 signaling pathway, highlighting its multifaceted molecular interactions. wikipedia.orgfishersci.cafarmaciajournal.com
Comparative Analysis of this compound with Other NSAIDs in Research Settings
Research has frequently compared this compound with other established NSAIDs to understand its relative efficacy and pharmacological advantages. These comparative studies provide valuable insights into its distinct profile.
Table 1: Comparative Efficacy of this compound with Other NSAIDs in Research Settings
| Comparator NSAID | Condition Studied | Key Efficacy Finding (this compound vs. Comparator) | Key Tolerance/Other Finding (this compound vs. Comparator) | Source |
| Indomethacin (B1671933) | Rheumatoid Arthritis, Ankylosing Spondylitis | Equally efficacious in reducing pain and inflammation. wikipedia.orgwikipedia.orgmims.com | Fewer central nervous system side effects (e.g., headaches) reported with this compound in some studies. wikipedia.orgwikipedia.org | wikipedia.orgwikipedia.orgmims.com |
| Ibuprofen (B1674241) | Osteoarthritis of the Hip, Lumbago | In osteoarthritis of the hip, this compound showed a significant improvement in subjective pain assessments compared to baseline, which ibuprofen did not in that specific study. citeab.commims.com In lumbago, this compound (300mg/day) showed similar relief to ibuprofen (600mg/day). fishersci.dk | This compound was generally well tolerated, with few minor side-effects reported. citeab.commims.com | citeab.commims.comfishersci.dk |
| Aspirin (B1665792) | Rheumatoid Arthritis | This compound was significantly superior to aspirin in all parameters tested. fishersci.ca | - | fishersci.ca |
| Phenylbutazone | General Anti-inflammatory/Antipyretic Effects | Similar anti-inflammatory and antipyretic efficacy. wikidata.orgmims.com | This compound noted to have less toxicity and be less ulcerogenic. wikidata.orgmims.com | wikidata.orgmims.com |
Studies comparing this compound with indomethacin in active rheumatoid arthritis and ankylosing spondylitis consistently found both therapies to be equally efficacious. wikipedia.orgwikipedia.orgmims.com Notably, some research indicated that this compound was associated with fewer central nervous system side effects, such as headaches, which were observed with indomethacin. wikipedia.orgwikipedia.org
In the context of osteoarthritis of the hip, a double-blind crossover study suggested that this compound was as effective as ibuprofen. citeab.commims.com Specifically, this compound demonstrated a statistically significant improvement in patients' subjective assessments of pain levels (day and night) compared to baseline, a finding not observed with ibuprofen in that trial. citeab.commims.com Another study on lumbago found this compound to be equally effective as ibuprofen, albeit at different daily dosages. fishersci.dk
Furthermore, in a double-blind crossover trial for rheumatoid arthritis, this compound proved significantly superior to aspirin across all measured parameters. fishersci.ca When compared to its structural analogue, phenylbutazone, this compound has been highlighted in research for possessing similar anti-inflammatory and antipyretic efficacy while exhibiting less toxicity and being notably less ulcerogenic. wikidata.orgmims.com This distinction is particularly relevant given the severe restrictions placed on phenylbutazone's human use due to its association with serious adverse effects like blood dyscrasias. mims.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(2)13-14-18-19(23)21(16-9-5-3-6-10-16)22(20(18)24)17-11-7-4-8-12-17/h3-13,18H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWCVQDXDFISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023051 | |
| Record name | Feprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30748-29-9 | |
| Record name | Feprazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30748-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Feprazone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030748299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Feprazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13364 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Feprazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Feprazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FEPRAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVX6J0CGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacodynamics of Feprazone: Molecular Mechanisms and Cellular Interactions
Cyclooxygenase (COX) Inhibition by Feprazone
This compound exerts its primary pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins (B1171923). patsnap.compatsnap.com Cyclooxygenase exists in two main isoforms: COX-1 and COX-2. COX-1 is generally constitutively expressed and plays a role in maintaining normal physiological functions, including gastric mucosa protection, platelet aggregation, and renal blood flow. patsnap.com In contrast, COX-2 is inducible and is predominantly expressed at sites of inflammation and injury. patsnap.com
Mechanism of COX-1 and COX-2 Inhibition by this compound
The molecular structure of this compound, characterized by its pyrazolone (B3327878) ring and carboxylic group, facilitates its binding to the active site of the COX enzyme. patsnap.com This binding effectively obstructs the enzymatic conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which serves as a precursor to various other prostaglandins and thromboxanes involved in the processes of inflammation and pain. patsnap.com
This compound demonstrates a preferential inhibition of the COX-2 isoform over COX-1. patsnap.comacs.orgnih.govacs.org Research indicates that this compound has a 10-fold higher affinity for binding to cyclooxygenase-2 (COX-2) compared to cyclooxygenase-1 (COX-1). acs.org This selective inhibition is considered advantageous as it contributes to reducing inflammation and pain with a potentially lower risk of gastrointestinal side effects, a common concern with non-selective COX inhibitors. patsnap.com
By inhibiting the activity of COX enzymes, this compound significantly reduces the synthesis of pro-inflammatory prostaglandins. patsnap.compatsnap.com Prostaglandins are lipid compounds that play critical roles in mediating inflammation, pain signaling, and the regulation of body temperature. patsnap.compatsnap.com The primary substrate for eicosanoid synthesis, arachidonic acid, is converted by COX enzymes into prostaglandin G2 (PGG2), which is then reduced to PGH2, and subsequently transformed into other eicosanoids, including prostaglandins and thromboxanes. patsnap.combiorxiv.org The reduction in prostaglandin synthesis, particularly prostaglandin E2 (PGE2), directly contributes to the mitigation of pain and inflammation. patsnap.comacs.org
In Vitro Studies on this compound's Effect on Cyclooxygenase Activity
In vitro studies have provided detailed insights into this compound's effects on cyclooxygenase activity and related inflammatory pathways. This compound has been shown to reduce the production of prostaglandin E2 (PGE2) in endothelial cells. acs.org Beyond its direct impact on prostaglandin synthesis, this compound exhibits broader anti-inflammatory actions at the cellular level. For instance, it has been observed to inhibit the expression of interleukin-6 (IL-6) and interleukin-8 (IL-8) in human aortic endothelial cells (HAECs) when challenged with free fatty acids (FFAs). nih.gov Furthermore, this compound suppressed FFA-induced expression of adhesion molecules and inhibited the activation of NF-κB signaling via the TLR4/MyD88 pathway. acs.orgnih.gov The compound also demonstrated an ability to ameliorate FFA-induced oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS). acs.orgnih.gov In the context of matrix degradation, this compound decreased the expression of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) in HAECs. acs.orgnih.gov In human CHON-001 chondrocytes, this compound inhibited tumor necrosis factor-alpha (TNF-α)-induced expressions and secretions of interleukin-1β (IL-1β), interleukin-8 (IL-8), and monocyte chemotactic protein 1 (MCP-1). acs.org Additionally, it suppressed the expression of SOX-4 and alleviated the elevated expression of ADAMTS-5, both of which are involved in cartilage matrix degradation. acs.org
Table 1: Summary of In Vitro Research Findings on this compound's Pharmacological Activities
| Study Focus | Key Findings of this compound's Effect | Source |
| Prostaglandin E2 (PGE2) Production | Reduces PGE2 production in endothelial cells. | acs.org |
| Inflammatory Cytokines (IL-6, IL-8) | Inhibits expression of IL-6 and IL-8 in human aortic endothelial cells (HAECs) challenged with free fatty acids (FFAs). | nih.gov |
| Adhesion Molecules & Signaling | Suppresses FFA-induced expression of adhesion molecules and inhibits activation of NF-κB signaling through TLR4/MyD88. | acs.orgnih.gov |
| Oxidative Stress | Ameliorates FFA-induced oxidative stress by reducing mitochondrial reactive oxygen species (ROS) production. | acs.orgnih.gov |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Decreases expression of MMP-2 and MMP-9 in HAECs. | acs.orgnih.gov |
| Inflammatory Mediators in Chondrocytes | Inhibits TNF-α-induced expressions and secretions of IL-1β, IL-8, and MCP-1 in human CHON-001 chondrocytes. | acs.org |
| Cartilage Degradation Markers (SOX-4, ADAMTS-5) | Suppresses the expression of SOX-4 and alleviates elevated expression of ADAMTS-5. | acs.org |
Beyond COX Inhibition: Additional Pharmacological Activities of this compound
Modulation of Hypothalamic Heat-Regulating Centers (Antipyretic Effects)
This compound's antipyretic effect, which contributes to fever reduction, is achieved through its action on the hypothalamus. patsnap.comannapurnapharmacy.commedscape.comwikipedia.orgnih.gov The hypothalamus is a crucial brain region responsible for regulating body temperature. patsnap.com By modulating the hypothalamic heat-regulating centers, this compound facilitates the dissipation of excess heat, thereby lowering fever. patsnap.com This mechanism aligns with the general action of antipyretics, which cause the hypothalamus to override the prostaglandin-induced increase in body temperature. wikipedia.orgnih.gov
Anti-oxidative Stress Mechanisms of this compound
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a fundamental pathological mechanism implicated in the progression of numerous diseases nih.govacs.orgnih.gov. This compound has shown significant anti-oxidative stress capabilities by modulating cellular ROS levels and activating endogenous antioxidant pathways nih.govacs.orgnih.gov.
Reduction of Mitochondrial Reactive Oxygen Species (ROS) Production
This compound has been observed to ameliorate oxidative stress by reducing the production of mitochondrial reactive oxygen species (ROS) medchemexpress.comfelixbio.cnmedchemexpress.com. In studies involving human chondrocytes challenged with interleukin-1β (IL-1β), this compound significantly suppressed the production of intracellular ROS acs.orgnih.gov. Furthermore, this compound treatment elevated the nuclear levels of Nuclear factor erythroid 2-related factor-2 (Nrf2), a critical transcription factor that upregulates antioxidant defense mechanisms and counteracts oxidative stress acs.orgnih.gov.
A study reported that this compound reduced mitochondrial ROS production in human aortic endothelial cells (HAECs) exposed to free fatty acids (FFAs) nih.govresearchgate.netnih.govmedchemexpress.com. This study indicated that while FFA stimulation increased ROS production by 3.4-fold, treatment with 5 μM and 10 μM this compound reduced ROS production to 2.4-fold and 1.6-fold, respectively nih.govmedchemexpress.comacs.org. It is important to note that this specific study concerning FFA-induced endothelial inflammation has been retracted acs.orgacs.orgpatsnap.com.
Table 1: Effect of this compound on Mitochondrial ROS Production in HAECs (Retracted Study Data)
| Condition | Relative ROS Production (Fold Increase vs. Vehicle) |
| Vehicle | 1.0 |
| 300 μM FFA | 3.4 nih.govmedchemexpress.comacs.org |
| 300 μM FFA + 5 μM this compound | 2.4 nih.govmedchemexpress.comacs.org |
| 300 μM FFA + 10 μM this compound | 1.6 nih.govmedchemexpress.comacs.org |
Mitigation of Oxidative Stress in Endothelial Cells
A retracted study reported that this compound ameliorated free fatty acid (FFA)-induced oxidative stress in human aortic endothelial cells (HAECs) nih.govresearchgate.netnih.govacs.orgacs.org. This mitigation was attributed to the reduction of mitochondrial ROS production, suggesting a protective effect against vascular injury induced by ROS nih.gov.
Effects on Inflammatory Pathways and Cytokine Expression
This compound demonstrates substantial anti-inflammatory effects by modulating key inflammatory pathways and downregulating the expression of various pro-inflammatory mediators patsnap.comnih.govmbru.ac.aeacs.orgacs.orgnih.gov. Chronic inflammation is a fundamental process in the pathogenesis of many diseases nih.gov.
Inhibition of TLR4/MyD88/NF-κB Pathway Activation
The Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappa-B (NF-κB) signaling pathway is a crucial cascade involved in inflammatory responses nih.govnih.gov. A retracted study reported that this compound prevented the activation of this pathway in human aortic endothelial cells stimulated by free fatty acids (FFAs) nih.govresearchgate.netnih.govacs.orgacs.org. According to this study, FFA stimulation increased the activity of TLR4 and MyD88 by approximately twofold, and the phosphorylation of NF-κB p65 protein by 2.5-fold; this compound treatment significantly inhibited these activities, reducing them to roughly 1.5-fold nih.govmedchemexpress.comacs.org.
Table 2: Effect of this compound on TLR4/MyD88/NF-κB Pathway Activation in HAECs (Retracted Study Data)
| Pathway Component | Control (Relative Activity/Phosphorylation) | FFA Stimulation (Relative Activity/Phosphorylation) | FFA + this compound (Relative Activity/Phosphorylation) |
| TLR4 Activity | 1.0 | ~2.0 nih.govmedchemexpress.comacs.org | ~1.5 nih.govmedchemexpress.comacs.org |
| MyD88 Activity | 1.0 | ~2.0 nih.govmedchemexpress.comacs.org | ~1.5 nih.govmedchemexpress.comacs.org |
| NF-κB p65 Phosphorylation | 1.0 | ~2.5 nih.govmedchemexpress.comacs.org | ~1.5 nih.govmedchemexpress.comacs.org |
Independently, in a non-retracted study, this compound was shown to prevent the activation of nuclear factor kappa-B (NF-κB) in IL-1β-challenged chondrocytes by inhibiting the nuclear translocation of NF-κB p65 and suppressing the luciferase activity of the NF-κB promoter acs.orgnih.gov.
Downregulation of Pro-inflammatory Cytokines (e.g., IL-6, IL-8, TNF-α, IL-1β)
This compound effectively downregulates the expression and secretion of various pro-inflammatory cytokines. In human chondrocytes, this compound significantly reversed the reduced mitochondrial membrane potential and secretion of pro-inflammatory factors induced by TNF-α, including interleukin-1β (IL-1β), interleukin-8 (IL-8), and monocyte chemotactic protein 1 (MCP-1) nih.govacs.org. The gene expressions of IL-1β, IL-8, and MCP-1, which were elevated by TNF-α, were dramatically suppressed by this compound in a dose-dependent manner nih.govacs.org.
Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Human CHON-001 Chondrocytes (TNF-α Induced) nih.govacs.org
| Cytokine | Condition (mRNA Level, Relative to Vehicle) |
| IL-1β | Vehicle: 1.0 |
| TNF-α: Significantly elevated | |
| TNF-α + this compound (3 μM): Suppressed | |
| TNF-α + this compound (6 μM): Dramatically suppressed | |
| IL-8 | Vehicle: 1.0 |
| TNF-α: Significantly elevated | |
| TNF-α + this compound (3 μM): Suppressed | |
| TNF-α + this compound (6 μM): Dramatically suppressed | |
| MCP-1 | Vehicle: 1.0 |
| TNF-α: Significantly elevated | |
| TNF-α + this compound (3 μM): Suppressed | |
| TNF-α + this compound (6 μM): Dramatically suppressed |
This compound has also been shown to reduce TNF-α expression, which consequently leads to improved levels of other pro-inflammatory cytokines, specifically IL-6, IL-8, and IL-1β mbru.ac.ae. In IL-1β-challenged chondrocytes, this compound reversed the increase in pro-inflammatory factors such as IL-6, IL-1β, and TNF-α by inhibiting the NF-κB signaling pathway acs.orgnih.gov.
A retracted study reported that this compound prevented the expression and secretion of interleukin-6 (IL-6) and interleukin-8 (IL-8) induced by free fatty acids (FFAs) in human aortic endothelial cells nih.govnih.govmedchemexpress.comacs.orgacs.org. This study indicated that FFA exposure significantly upregulated the mRNA and protein expression of these cytokines, an effect that was reduced by this compound treatment, with higher doses mitigating the increase by approximately half medchemexpress.comacs.org.
Impact on Chemokine Expression (e.g., CCL5)
Chemokines, such as C-C motif chemokine ligand 5 (CCL5), play a critical role in inflammation by recruiting immune cells to sites of inflammation and contributing to processes like atherogenesis nih.govthno.orgmdpi.com. A retracted study reported that this compound prevented the expression and secretion of CCL5 induced by free fatty acids (FFAs) in human aortic endothelial cells nih.govnih.govmedchemexpress.comacs.orgacs.org. This study found that FFA exposure significantly upregulated both the mRNA and protein expression of CCL5, and this compound was able to suppress this induction nih.govmedchemexpress.comacs.org.
Influence on Degradative Enzymes and Adhesion Molecules
This compound significantly influences the activity and expression of various degradative enzymes and adhesion molecules, playing a crucial role in its therapeutic effects.
This compound has demonstrated the ability to decrease the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are pivotal in the degradation of the extracellular matrix (ECM) and are implicated in various pathological processes, including arterial remodeling in atherosclerosis and tumor invasion. nih.govmdpi.comnih.gov In studies involving human aortic endothelial cells (HAECs) stimulated with free fatty acids (FFAs), this compound inhibited the FFA-induced expression of both MMP-2 and MMP-9 at both mRNA and protein levels. nih.govacs.orgnih.gov FFA stimulation typically leads to an approximate threefold increase in MMP-2 and MMP-9 expression. However, treatment with a higher dose of this compound reduced these elevated levels to less than twofold. acs.org
| Treatment Group | MMP-2 Expression (Fold Increase vs. Vehicle) | MMP-9 Expression (Fold Increase vs. Vehicle) |
|---|---|---|
| Vehicle | 1.0 | 1.0 |
| FFA (300 µM) | ~3.0 | ~3.0 |
| FFA (300 µM) + this compound (Higher Dose) | <2.0 | <2.0 |
This compound exhibits a protective effect against the degradation of aggrecan, a crucial component of the cartilage extracellular matrix (ECM), particularly in the context of arthritis. mdpi.comacs.orgnih.govnih.gov This protective action is mediated through the inhibition of the SOX-4/ADAMTS-5 signaling pathway. mdpi.comacs.orgnih.govnih.gov Tumor necrosis factor-alpha (TNF-α) is known to induce the loss of aggrecan by upregulating ADAMTS-5 expression, a process that is linked to the activation of protein kinase C alpha (PKCα). acs.orgnih.govnih.gov this compound significantly reverses the TNF-α-induced elevation of SOX-4 expression, thereby suppressing the activity of ADAMTS-5, an enzyme responsible for aggrecan degradation. acs.orgnih.gov In human chondrocytes stimulated with TNF-α, this compound dose-responsively alleviated the elevated expression of ADAMTS-5. acs.org
| Treatment Group | ADAMTS-5 Concentration (pg/mL) |
|---|---|
| Control | 40.3 |
| TNF-α (10 ng/mL) | 166.8 |
| TNF-α (10 ng/mL) + this compound (3 µM) | 112.6 |
| TNF-α (10 ng/mL) + this compound (6 µM) | 86.5 |
This compound also contributes to improving endothelial function by reducing the expression of key cell adhesion molecules, namely vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1). nih.govacs.orgnih.gov These molecules play a critical role in the recruitment and infiltration of leukocytes into the vascular wall, a process central to the development and progression of atherosclerosis. nih.govacs.org Studies have shown that while FFA stimulation increased the mRNA expression of VCAM-1 and ICAM-1 by approximately 2.8-fold and 3.4-fold, respectively, the addition of this compound dose-dependently mitigated these effects. A higher dose of this compound reduced the expression of VCAM-1 and ICAM-1 to only 1.7-fold and 1.8-fold, respectively. acs.org The expression of these proinflammatory cytokines, chemokines, and adhesion molecules is largely mediated through the NF-κB signaling pathway, which this compound has been shown to inhibit. nih.govacs.org
| Treatment Group | VCAM-1 mRNA Expression (Fold Increase vs. Vehicle) | ICAM-1 mRNA Expression (Fold Increase vs. Vehicle) |
|---|---|---|
| Vehicle | 1.0 | 1.0 |
| FFA (Induced) | 2.8 | 3.4 |
| FFA + this compound (Higher Dose) | 1.7 | 1.8 |
Other Investigated Pharmacological Activities of this compound (e.g., Anticancer, Antidiabetic)
Beyond its well-established anti-inflammatory actions, this compound and other compounds within the pyrazolone family have been investigated for a range of other pharmacological activities. nih.govacs.org
Anticancer Activity: this compound has been noted to possess anticancer properties. nih.govacs.org Nonsteroidal anti-inflammatory drugs (NSAIDs), including this compound, are believed to inhibit tumorigenesis through both cyclooxygenase (COX)-dependent and COX-independent mechanisms. abdominalkey.com Some NSAIDs can directly bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), an activity associated with the inhibition of neoplastic growth. abdominalkey.com Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that promotes cellular growth and inhibits apoptosis, is another potential COX-independent antineoplastic target for NSAIDs. abdominalkey.com
Antidiabetic Activity: this compound's potential in metabolic disorders, including those related to diabetes and obesity, has been explored. Research indicates that this compound can suppress adipogenesis (the formation of fat cells) and increase lipolysis (the breakdown of fats) in differentiating 3T3-L1 cells. medchemexpress.commedchemexpress.com This suggests a role in regulating lipid metabolism and adipocyte differentiation, which are relevant to conditions like obesity and type II diabetes. medchemexpress.commedchemexpress.comgoogle.com Compounds that modulate PPARγ activity, which this compound may influence, are considered useful for the treatment of metabolic disorders such as type II diabetes and associated complications like neuropathy, retinopathy, glomeruloscierosis, and cardiovascular disorders. google.com
Pharmacokinetics and Biotransformation of Feprazone
Absorption and Distribution Kinetics of Feprazone
The journey of this compound within the body begins with its absorption, followed by its distribution to various tissues, including those affected by inflammation.
Efficiency of Oral Absorption and Distribution to Inflamed Tissues
This compound is efficiently absorbed after oral administration, entering the bloodstream patsnap.comnih.gov. Once absorbed, it is distributed to inflamed tissues, where it exerts its pharmacological effects patsnap.comnih.gov. This targeted distribution is linked to its mechanism of action, which involves preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme predominantly expressed at sites of inflammation and injury patsnap.com. While oral absorption is efficient, rectal absorption of this compound has been noted to be poor nih.gov.
Plasma Concentration Profiles and Variability
Following oral administration, this compound typically reaches its peak plasma concentration (Tmax) within 4 to 6 hours researchgate.netnih.govacs.orgresearchgate.net. Studies have shown variations in peak plasma concentrations depending on the patient population. For instance, the mean peak plasma concentration (Cmax) of this compound was reported as 42 mg/L in healthy volunteers, whereas it was lower, at 28 mg/L, in patients with rheumatoid arthritis acs.org. Individual variability in plasma concentration profiles has been observed across subjects acs.org.
Table 1: this compound Plasma Concentration Parameters
| Parameter | Healthy Volunteers (Mean) | Rheumatoid Arthritis Patients (Mean) | Time to Peak (Tmax) |
| Cmax | 42 mg/L acs.org | 28 mg/L acs.org | 4-6 hours researchgate.netnih.govacs.orgresearchgate.net |
Apparent Volume of Distribution
The apparent volume of distribution (Vd) for this compound varies among different patient populations and healthy individuals, indicating how widely the drug is distributed in the body.
Table 2: Apparent Volume of Distribution (Vd) of this compound
| Population Group | Apparent Volume of Distribution (Vd) (L/kg) |
| Healthy Volunteers | 0.168 researchgate.netdrugbank.com |
| Elderly Patients | 0.165 researchgate.netdrugbank.com |
| Rheumatoid Arthritis Patients | 0.33 ± 0.17 nih.govresearchgate.netnih.gov |
| Renal Impairment Patients | 0.46 ± 0.24 nih.govresearchgate.netnih.gov |
In patients with rheumatoid arthritis or renal impairment, the apparent volume of distribution and clearance values were found to be greater than in healthy young volunteers or elderly subjects nih.govnih.gov.
Metabolism and Elimination Pathways of this compound
This compound undergoes extensive biotransformation within the body, primarily in the liver, leading to the formation of various metabolites that are subsequently eliminated.
Primary Sites of Metabolism (e.g., Liver)
This compound is predominantly metabolized in the liver patsnap.comnih.gov. Studies have indicated that this compound can induce hepatic drug-metabolizing enzymes in humans, a characteristic also observed with phenylbutazone (B1037), a related compound rssing.comdrugbank.com. This induction suggests an alteration in the activity of enzymes responsible for drug metabolism within the liver.
Identification and Characterization of this compound Metabolites
This compound is converted into several metabolites within the human body. In plasma, this compound and its hydroxylated derivative, 4'-hydroxythis compound, have been identified as the only detectable compounds researchgate.netresearchgate.net. The structure of 4'-hydroxythis compound was characterized using mass spectrometry researchgate.netresearchgate.net.
The elimination of this compound and its metabolites occurs slowly. After oral administration of 14C-Feprazone, only 19-38% of the dose was excreted in urine over 8 days, with an additional 27-49% found in faeces researchgate.net. In human urine, this compound, its C-glucuronide, and 4'-hydroxythis compound along with its glucuronide conjugate have been detected researchgate.netresearchgate.netdrugbank.com. The C-glucuronide of this compound represents a major metabolic pathway in humans drugbank.com. The ratio of this compound C-glucuronide to 4'-hydroxythis compound conjugate in urine is approximately 5:1 researchgate.net.
The plasma elimination half-life of 4'-hydroxythis compound after this compound administration was reported to be 45 ± 29 hours in 10 subjects, suggesting a slow hydroxylation of the parent drug and a slow excretion rate for this metabolite researchgate.net. The clearance rates for this compound and 4'-hydroxythis compound were found to be 5.2 ml/kg/h and 5.5 ml/kg/h, respectively researchgate.net. Despite indications of enterohepatic recirculation in humans, the plasma half-life of this compound remains unchanged with repeated dosing, and drug accumulation does not occur at a daily dosage of 2 x 200 mg researchgate.net.
4-(3'-hydroxy)this compound as a Key Metabolite
In humans, 4-(3'-hydroxy)this compound has been identified as the sole hydroxylated derivative of this compound produced surrey.ac.uknih.gov. This metabolite is detectable in both plasma and urine and has been characterized through mass spectrometry surrey.ac.uknih.govtandfonline.com. The time to reach peak plasma concentration for 4'-hydroxythis compound is approximately 25 hours after this compound administration nih.govtandfonline.com. The plasma elimination half-life of 4'-hydroxythis compound, when administered directly, is 18 hours nih.govtandfonline.com. However, when formed endogenously from this compound, its half-life is considerably longer, averaging 45 ± 29 hours across 10 subjects, indicating a slow hydroxylation process of the parent drug nih.govtandfonline.com. The clearance rate for 4'-hydroxythis compound is reported as 5.5 ml/kg/h nih.govtandfonline.com. Beyond hydroxylation, this compound undergoes other metabolic transformations. Specifically, C-glucuronide formation is recognized as a major metabolic pathway in humans, with this compound (C4)-beta-glucuronide identified as a main metabolite tandfonline.comnih.gov. The urine contains this compound along with its C-glucuronide, and 4'-hydroxythis compound alongside its conjugate (glucuronide), typically in a ratio of approximately 5:1 nih.govtandfonline.com.
Renal Excretion of this compound and its Metabolites
The kidneys serve as the primary organs for the excretion of water-soluble substances, including drug metabolites msdmanuals.comopenaccessjournals.com. Following oral administration in humans, this compound and its metabolites are significantly excreted via the renal route, accounting for 32-53% of the administered dose tandfonline.comtandfonline.com. Polar compounds, which encompass most drug metabolites, are typically filtered in the kidneys and are not readily reabsorbed, leading to their elimination in the urine msdmanuals.comopenaccessjournals.com. The urine contains unchanged this compound, its C-glucuronide, 4'-hydroxythis compound, and a conjugate of 4'-hydroxythis compound nih.govtandfonline.comtandfonline.com.
Faecal Excretion of this compound and its Metabolites
Faecal excretion represents another significant elimination pathway for this compound and its metabolites. Studies involving radiolabelled this compound have shown that the faecal route accounts for a greater proportion of total radioactivity excretion over a 7-day period compared to the renal route surrey.ac.uk. Specifically, faecal excretion has been reported to range from 15-20% of the administered dose tandfonline.comtandfonline.com. In some studies, 27-49% of a C-14 labelled dose was recovered in faeces over 8 days nih.govtandfonline.com.
Pharmacokinetic Parameters and Population Variability
Plasma Elimination Half-Life of this compound
Table 1: Plasma Elimination Half-Life of this compound in Various Populations
| Population | Mean Elimination Half-Life (h) | Source |
| Total Radioactivity | 29.5-33.5 | surrey.ac.uk |
| Healthy Young Volunteers | 22.3 | tandfonline.comnih.gov |
| Elderly Patients | 22.6 | tandfonline.comnih.gov |
| Rheumatoid Arthritis (RA) | 21 ± 5 | nih.govtandfonline.com |
| Renal Impairment (RI) | 25 ± 13 | nih.govtandfonline.com |
| 14C-Feprazone (repeated dose) | 30-33 | nih.govtandfonline.comtandfonline.com |
Clearance Rates of this compound
This compound's clearance rates vary among different populations. In healthy young volunteers, the mean apparent clearance is approximately 0.0051 L/h per kg, with a similar value of 0.0056 L/h per kg observed in elderly patients tandfonline.comnih.gov. The clearance of this compound has been reported as 5.2 ml/kg/h nih.govtandfonline.com. However, in patients with rheumatoid arthritis, the mean apparent clearance was higher at 0.012 ± 0.009 L/h per kg nih.govtandfonline.com. Similarly, patients with renal impairment exhibited a mean apparent clearance of 0.016 ± 0.011 L/h per kg nih.govtandfonline.com. These higher clearance rates in RA and RI patients compared to healthy young volunteers or elderly subjects may be attributed to factors such as renal insufficiency, decreased plasma protein binding of this compound and its metabolites, or the induction of glucuronyl transferase activity by prior medications, which could enhance the formation of the C(4)-glucuronide and thereby increase drug elimination nih.govtandfonline.com.
Table 2: Apparent Clearance Rates of this compound in Various Populations
| Population | Mean Apparent Clearance (L/h per kg) | Source |
| Healthy Young Volunteers | 0.0051 | tandfonline.comnih.gov |
| Elderly Patients | 0.0056 | tandfonline.comnih.gov |
| Rheumatoid Arthritis (RA) | 0.012 ± 0.009 | nih.govtandfonline.com |
| Renal Impairment (RI) | 0.016 ± 0.011 | nih.govtandfonline.com |
| This compound (general) | 0.0052 (ml/kg/h converted to L/kg/h) | nih.govtandfonline.com |
Influence of Age and Concomitant Medications on this compound Pharmacokinetics
Studies have investigated the impact of age and concomitant medications on this compound pharmacokinetics. In comparisons between healthy young volunteers and elderly patients, no significant differences in this compound pharmacokinetics were detected that could be attributed to age tandfonline.comnih.gov. The mean pharmacokinetic parameters in the elderly group were found to be similar to those in normal subjects surrey.ac.uk. Furthermore, the concurrent use of chronic medications such as digoxin, diuretics, or hormones in elderly patients did not appear to alter this compound pharmacokinetics tandfonline.comnih.gov. While patients with renal impairment showed decreased drug absorption, their mean plasma elimination half-life for this compound remained similar to that of healthy individuals surrey.ac.uk. Similarly, rheumatoid patients absorbed this compound less efficiently, but their drug elimination patterns were comparable to normal subjects surrey.ac.uk. However, it was observed that bioavailability was decreased in some patient populations surrey.ac.uk. The higher clearance and volume of distribution, along with lower area under the curve (AUC) values, noted in rheumatoid arthritis and renal impairment patients, might be influenced by factors such as renal insufficiency, reduced plasma protein binding of this compound and its metabolites, or the induction of glucuronyl transferase activity due to prior medication nih.govtandfonline.com. Patient-specific factors like age, weight, sex, and genetics, as well as extrinsic factors like concomitant medications, can generally influence drug processing and lead to variability in drug response allucent.comfda.govmoh.gov.my.
Bioavailability Considerations in Different Patient Cohorts
The bioavailability of this compound has been investigated across various patient cohorts to assess potential differences in its absorption and disposition. Studies indicate that this compound is efficiently absorbed following oral administration. However, rectal absorption has been observed to be poor when compared to oral administration. surrey.ac.uk
Pharmacokinetic studies in human subjects have revealed some variations in this compound's handling among different patient groups. In elderly patients, the mean pharmacokinetic parameters, including elimination half-life, apparent clearance, and volume of distribution, were found to be similar to those observed in healthy young volunteers. surrey.ac.uknih.gov
The following table summarizes key bioavailability considerations in different patient cohorts:
| Patient Cohort | Absorption Efficiency | Plasma Elimination Half-Life (compared to normal) | Apparent Clearance (compared to normal) | Volume of Distribution (compared to normal) |
| Healthy Volunteers | Efficient (Oral) | 22.3 hours nih.gov | 0.0051 L/h per kg nih.gov | 0.168 L/kg nih.gov |
| Elderly Patients | Efficient (Oral) | Similar (22.6 hours) nih.gov | Similar (0.0056 L/h per kg) nih.gov | Similar (0.165 L/kg) nih.gov |
| Renally Impaired | Decreased | Similar surrey.ac.uk | Not specified | Not specified |
| Rheumatoid Patients | Less Efficient | Similar surrey.ac.uk | Not specified | Not specified |
Enzyme Induction and Drug-Metabolizing Enzymes
This compound has been shown to induce the activity of hepatic drug-metabolizing enzymes, which play a critical role in the biotransformation of xenobiotics and endogenous compounds. These enzymes, particularly the cytochrome P450 (CYP) isoenzymes, are key components of the mixed-function oxidase system. researchgate.net
Inducing Effect of this compound on Hepatic Drug-Metabolizing Enzymes (e.g., Mixed Function Oxygenases)
In studies conducted in rats, this compound demonstrated an ability to induce hepatic microsomal mixed-function oxidases. Specifically, it was found to induce the apoprotein levels of the P450 II B family (equivalent to CYP2B in humans) but not the P450 I family (CYP1) nih.gov. This induction led to enhanced p-hydroxylation of aniline (B41778) and dealkylations of benzphetamine and pentoxyresorufin, while having no effect on the O-deethylation of ethoxyresorufin. nih.gov
In human subjects, the inducing effect of this compound on hepatic drug-metabolizing enzymes has also been observed. A study involving healthy volunteers showed that a 5-day oral treatment with 300 mg/day of this compound increased the ratio of 6 beta-hydroxycortisol (6 beta-OHF) to 17-hydroxycorticosteroids (17-OHCS) in urine by up to 1.6 times the original level. This ratio serves as an indicator of oxidative drug-metabolizing enzyme activity, confirming this compound's inducing effect in humans. nih.gov
The observed increase in the 6 beta-OHF/17-OHCS ratio signifies an upregulation of the enzymatic pathways responsible for cortisol metabolism, reflecting the induction of mixed-function oxygenases.
| Indicator of Enzyme Activity | Baseline Level | Level After 5 Days this compound (300 mg/day) | Fold Increase |
| Urinary 6β-OHF/17-OHCS Ratio | Original Level | Up to 1.6 times original level nih.gov | Up to 1.6x |
Comparison with Phenylbutazone's Enzyme Induction Profile
This compound's capacity to induce hepatic drug-metabolizing enzymes in humans is noted to be similar to that of phenylbutazone. nih.gov
Phenylbutazone, a related pyrazolidinedione derivative, is also known to induce hepatic microsomal enzymes. Its metabolism can be accelerated, and its plasma half-life shortened, by the co-administration of other agents that induce these enzymes. nih.gov While phenylbutazone's metabolism in animals (such as rats and dogs) predominantly involves hydroxylation, in humans, the primary biotransformation pathway is C-glucuronidation at the 4-position of the pyrazolidine (B1218672) ring, with hydroxylation occurring to a lesser extent. researchgate.net
It is important to note that while auto-induction of enzymes by phenylbutazone has been unequivocally demonstrated in rats and dogs, this phenomenon has not been definitively proven in humans. researchgate.net In contrast, this compound has shown clear evidence of inducing hepatic drug-metabolizing enzymes in humans, as indicated by the increased urinary 6 beta-OHF/17-OHCS ratio. nih.gov
Preclinical and Clinical Efficacy Studies of Feprazone
Efficacy in Inflammatory and Pain Conditions
Feprazone's therapeutic potential has been evaluated across a spectrum of rheumatic diseases, demonstrating notable analgesic and anti-inflammatory properties. Clinical trials have sought to quantify its efficacy in reducing pain, improving joint function, and mitigating the inflammatory processes characteristic of these conditions.
Rheumatoid Arthritis Research
Clinical research has consistently highlighted this compound's efficacy in the management of rheumatoid arthritis. Studies have shown that this compound can effectively reduce the signs and symptoms of the disease, including joint tenderness and swelling. A long-term, non-controlled multicenter trial involving 56 patients with rheumatoid arthritis or osteoarthritis found this compound to be effective after one month, as measured by the Ritchie index for joint tenderness and a reduction in corticosteroid consumption.
This compound's performance has been benchmarked against other commonly used NSAIDs in head-to-head clinical trials. In a double-blind, cross-over trial with fourteen rheumatoid arthritis patients, the analgesic and anti-inflammatory activity of this compound was found to be indistinguishable from that of indomethacin (B1671933). nih.gov Seven patients in this study expressed a preference for this compound, compared to four who preferred indomethacin. nih.gov
Another eight-week, double-blind, cross-over study involving twenty-three patients with active rheumatoid arthritis compared this compound with indomethacin. The results indicated that both treatments were equally efficacious and acceptable to the patients.
When compared with aspirin (B1665792), a double-blind, cross-over trial demonstrated that this compound was significantly superior in all tested parameters for the treatment of rheumatoid arthritis.
Comparative Efficacy of this compound in Rheumatoid Arthritis
| Comparator | Study Design | Key Findings | Patient Preference |
|---|---|---|---|
| Indomethacin | Double-blind, cross-over | Indistinguishable analgesic and anti-inflammatory activity. nih.gov | 7 for this compound, 4 for Indomethacin. nih.gov |
| Indomethacin | 8-week, double-blind, cross-over | Equally efficacious and acceptable. | Not specified. |
| Aspirin | Double-blind, cross-over | This compound was significantly superior in all tested parameters. | Not specified. |
Osteoarthritis Research, including Osteoarthritis of the Hip
This compound has also demonstrated efficacy in the treatment of osteoarthritis. A long-term study which included patients with osteoarthritis showed this compound to be an effective treatment. Preclinical studies have suggested that this compound may have a protective effect on cartilage by inhibiting the degradation of aggrecan, a key component of the cartilage extracellular matrix. It is believed to achieve this by inhibiting the SOX-4/ADAMTS-5 signaling pathway.
A double-blind, crossover study was conducted with 21 patients suffering from osteoarthrosis of the hip to compare the efficacy and tolerance of this compound and ibuprofen (B1674241). While no statistically significant changes were observed in objective measurements, patients' subjective assessments of pain revealed a significant improvement in both day and night pain levels after treatment with this compound.
This compound vs. Ibuprofen in Osteoarthritis of the Hip
| Parameter | This compound | Ibuprofen |
|---|---|---|
| Objective Measurements | No statistically significant changes. | No statistically significant changes. |
| Subjective Pain Assessment (Day & Night) | Significant improvement (p ≤ 0.05). | Not specified. |
Ankylosing Spondylitis Research
The efficacy of this compound has been extended to the treatment of ankylosing spondylitis, a chronic inflammatory disease primarily affecting the spine.
In a double-blind, cross-over trial involving 24 patients with ankylosing spondylitis over an eight-week period, this compound was compared with indomethacin. nih.gov Both drugs led to a significant reduction in pain. nih.gov Although not statistically significant, there were fewer side-effects and a greater number of patients expressed a preference for this compound. nih.gov Specifically, 14 patients preferred this compound, while 9 preferred indomethacin, and one had no preference.
This compound vs. Indomethacin in Ankylosing Spondylitis
| Outcome | This compound | Indomethacin |
|---|---|---|
| Pain Reduction | Significant. nih.gov | Significant. nih.gov |
| Patient Preference | 14 patients. nih.gov | 9 patients. nih.gov |
| Side Effects | Fewer reported. nih.gov | More reported. nih.gov |
Acute Gout Studies
This compound's efficacy in treating acute gout has been directly compared to that of phenylbutazone (B1037), a well-established anti-inflammatory agent. nih.govtandfonline.com In a double-blind, controlled clinical trial involving 24 patients diagnosed with acute gout, the two drugs showed comparable effectiveness. nih.govtandfonline.com The study's results indicated no statistically significant difference between the this compound and phenylbutazone treatment groups concerning the time required to achieve either significant improvement or complete resolution of the gout attack. nih.govtandfonline.com
The patient demographics and key characteristics for the comparative trial are outlined below. While there were slight differences in the mean age and the number of previous attacks between the two groups, these variations were not statistically significant. tandfonline.com The mean serum urate levels were similar for both groups at the time of the attack. tandfonline.com
| Parameter | This compound Group | Phenylbutazone Group |
|---|---|---|
| Number of Patients | 11 | 13 |
| Mean Age (years) | 59.8 | 52.5 |
| Mean Number of Previous Attacks | 5.4 | 13.6 |
| Mean Serum Urate (mg/100 ml) | 8.3 | 8.4 |
Based on the trial's outcomes, researchers suggested that this compound is an effective agent for controlling acute gout attacks, comparable to phenylbutazone. tandfonline.com
Musculoskeletal Disorders and General Pain/Inflammation
The therapeutic utility of this compound has been evaluated in a range of musculoskeletal and rheumatological conditions. In two monitored-release studies involving approximately 4,000 patients, 343 individuals had various conditions such as spondylosis, ankylosing spondylitis, psoriatic arthritis, capsulitis, and polymyalgia rheumatica. nih.gov In these studies, this compound appeared to benefit about 60% of patients over an eight-week course of therapy. nih.gov
Further investigation into its efficacy for chronic conditions was conducted in a multicenter trial with 56 patients suffering from rheumatoid arthritis or osteoarthritis. nih.gov This long-term study found this compound to be effective after one month, as measured by improvements in the Ritchie index, an assessment of joint tenderness. nih.gov
In a double-blind, cross-over trial comparing this compound to aspirin in patients with rheumatoid arthritis, this compound was found to be significantly superior across all tested parameters. nih.govnih.gov
Efficacy in Emerging Research Areas
Editor's Note: The findings described in the following subsections are based on a study that has since been retracted. The retraction was issued because the raw data for the work could not be provided and the results were determined to be unreliable. acs.orgacs.org
Elevated levels of free fatty acids (FFAs) contribute to endothelial dysfunction, a key factor in the development of atherosclerosis. nih.govd-nb.info Research, which has now been retracted, was conducted to explore the potential beneficial effects of this compound on this process. nih.govnih.gov
The retracted study reported that this compound ameliorated FFA-induced cell death in human aortic endothelial cells (HAECs) by restoring cell viability and reducing the release of lactate (B86563) dehydrogenase (LDH). nih.govnih.gov It was also reported that this compound mitigated FFA-induced oxidative stress by lowering the production of mitochondrial reactive oxygen species (ROS). nih.gov
Furthermore, the study claimed that this compound prevented the expression and secretion of pro-inflammatory cytokines and chemokines, including chemokine ligand 5 (CCL5), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.gov The reported findings also suggested a reduction in the expression of matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and cell adhesion molecules like vascular cell adhesion molecule-1 (VCAM-1) and intercellular cell adhesion molecule-1 (ICAM-1). nih.govnih.gov
| Reported Effect of this compound | Biomarker/Process Affected | Outcome in FFA-Treated Endothelial Cells |
|---|---|---|
| Cell Viability | Lactate Dehydrogenase (LDH) | Reported to restore viability and reduce LDH release nih.gov |
| Oxidative Stress | Mitochondrial Reactive Oxygen Species (ROS) | Reported to reduce ROS production nih.gov |
| Inflammation | CCL5, IL-6, IL-8 | Reported to prevent expression and secretion nih.gov |
| Cell Adhesion | VCAM-1, ICAM-1 | Reported to reduce expression nih.gov |
The retracted paper hypothesized that the protective effects of this compound were mediated through the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappa-B (NF-κB) signaling pathway, which is involved in the pathogenesis of atherosclerosis. nih.govnih.gov The study claimed that FFA stimulation increased the activity of TLR4 and MyD88, and that the addition of this compound exerted a notable inhibitory effect on this pathway. nih.gov These findings, suggesting a novel antiatherosclerotic mechanism for this compound, are now considered unreliable due to the study's retraction. acs.orgacs.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Phenylbutazone |
Obesity-Related Research
This compound has been investigated for its potential role in combating obesity, with preclinical studies focusing on its effects on fat cell development and metabolism.
In vitro studies using 3T3-L1 cells, a common model for studying adipogenesis (the formation of fat cells), have demonstrated that this compound may inhibit the development of these cells. Research has shown that this compound can reduce lipid accumulation in a dose-dependent manner. tandfonline.comnih.gov This antiadipogenic effect is linked to the downregulation of key proteins involved in fat cell differentiation, such as peroxisome proliferator-activated receptor-γ (PPAR-γ) and CCAAT/enhancer-binding protein α (C/EBP-α). nih.gov
Furthermore, this compound has been observed to influence lipolysis, the breakdown of fats. nih.gov In laboratory settings, treatment with this compound led to a decrease in triglyceride content and a corresponding increase in glycerol (B35011) release, which is an indicator of lipolysis. tandfonline.comnih.gov For instance, in one study, the triglyceride concentration in cells treated with a differentiation cocktail was 27.6 nmol/ng protein, which was reduced to 21.3 and 15.8 nmol/ng protein with 30 and 60 μM of this compound, respectively. tandfonline.comnih.gov Conversely, glycerol release increased from 12.3 nmol/mg protein/h in the vehicle group to 16.7 and 19.3 nmol/mg protein/h in the presence of 30 and 60 μM this compound, respectively. tandfonline.comnih.gov
Table 1: Effect of this compound on Triglyceride Content and Glycerol Release in 3T3-L1 Cells
| Treatment Group | Triglyceride Content (nmol/ng protein) | Glycerol Release (nmol/mg protein/h) |
|---|---|---|
| Control | 9.2 | 6.8 |
| Vehicle (Adipocyte Differentiation Cocktail) | 27.6 | 12.3 |
| This compound (30 μM) | 21.3 | 16.7 |
| This compound (60 μM) | 15.8 | 19.3 |
Synergistic Approaches in Osteoarthritis Management (e.g., with Vitamin D)
Research has explored the potential for this compound to work in concert with other compounds, such as vitamin D, to manage osteoarthritis more effectively.
Studies utilizing a 3D chondrocyte model have indicated that this compound can suppress key inflammatory pathways implicated in osteoarthritis. nih.gov A significant finding from this research is the synergistic effect observed when this compound is combined with vitamin D. nih.gov This combination has been shown to downregulate Protease-Activated Receptor-2 (PAR-2), a key player in inflammation, as well as a range of other inflammatory markers including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov The combined action of this compound and vitamin D appears to create a more potent anti-inflammatory response than either agent alone. nih.gov
Clinical Trial Methodologies and Outcomes
This compound has been evaluated in several double-blind crossover clinical trials for rheumatic conditions. This study design is a rigorous method where each participant receives both the investigational drug (this compound) and a comparator (either a placebo or another active drug) in a sequential, random order, with a washout period in between. This allows for a direct comparison of the treatments within the same individual.
For example, a study on osteoarthritis of the hip involved 21 patients in a double-blind crossover trial comparing this compound with ibuprofen. Each treatment was administered for a four-week period. Similarly, this compound was compared against aspirin in a double-blind crossover trial for the treatment of rheumatoid arthritis.
The evaluation of this compound's efficacy in clinical trials has incorporated both subjective feedback from patients and objective measurements taken by clinicians.
In a double-blind crossover study focusing on osteoarthritis of the hip, patient's subjective assessments of pain revealed a statistically significant improvement in both day and night pain levels after treatment with this compound. However, the objective parameters measured in this particular study, which included intermalleolar straddle and intercondylar distance, did not show any statistically significant changes.
In a separate double-blind crossover trial involving patients with rheumatoid arthritis, this compound was reported to be significantly superior to aspirin across all measured parameters. While the specific subjective and objective parameters were not detailed in the published abstract, this suggests a broad efficacy in managing the symptoms of rheumatoid arthritis.
Long-term Efficacy and Safety Profile Research
Research into the long-term efficacy and safety of this compound has been explored in clinical settings, particularly for its use in chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Studies have focused on its performance over extended periods, assessing both its ability to manage symptoms and its tolerability profile.
A significant noncontrolled multicenter trial provided key insights into the long-term effects of this compound. In this study, 56 patients with rheumatoid arthritis or osteoarthritis were treated for a mean duration of 114.1 days. The research found that this compound was effective in managing disease activity as early as one month into the treatment. nih.gov Efficacy was measured by improvements in the Ritchie index, a measure of joint tenderness, and a reduction in the consumption of corticosteroids. nih.gov
The safety profile in this trial indicated that the majority of subjects tolerated the treatment well. Of the 56 participants, 43 (77%) experienced no adverse effects. nih.gov Side effects were reported in 13 patients; however, these were generally described as mild and tended to occur within the first few weeks of therapy. Treatment was discontinued (B1498344) due to side effects in only five of the patients. nih.gov
Another study focused on a patient population with a history of gastrointestinal intolerance to other non-steroidal anti-inflammatory drugs (NSAIDs). This research involved 21 patients with rheumatoid arthritis who were treated with this compound for prolonged periods. The mean duration of treatment for the 15 patients who continued with the drug was 14.6 months, with a range of 4 to 30 months. tandfonline.com This study highlighted this compound's potential as a viable long-term option for patients with pre-existing gastrointestinal sensitivities.
In this longer-term study, improvements were noted in the indices of inflammatory joint activity. tandfonline.com Furthermore, there was a significant reduction in gastrointestinal symptoms over the course of the study. Of the six patients who withdrew from the trial, only two did so because of gastric intolerance, and two withdrew due to a lack of effect. tandfonline.com Other reported side effects were generally mild and infrequent. tandfonline.com
The following tables provide a summary of the findings from these long-term studies.
Table 1: Long-term Efficacy of this compound in a Multicenter Trial
| Efficacy Parameter | Observation | Study Duration (Mean) |
| Joint Tenderness | Improvement noted based on the Ritchie index. nih.gov | 114.1 days nih.gov |
| Corticosteroid Use | Reduction in corticosteroid consumption observed. nih.gov | 114.1 days nih.gov |
Table 2: Long-term Safety and Tolerability of this compound
| Study Population | Mean Treatment Duration | Tolerability | Reasons for Withdrawal |
| Multicenter Trial (n=56) | 114.1 days nih.gov | 77% of patients were well-tolerated. nih.gov | 5 patients discontinued due to generally mild side effects. nih.gov |
| Rheumatoid Arthritis with Dyspepsia (n=21) | 14.6 months (for 15 continuing patients) tandfonline.com | Significant reduction in gastrointestinal symptomatology. tandfonline.com | 2 patients due to gastric intolerance; 2 patients due to lack of effect. tandfonline.com |
Toxicological Considerations and Safety Profile of Feprazone
Regulatory and Clinical Safety Assessments
Withdrawal and Re-evaluation in Different Regions (e.g., UK, Japan)
Feprazone was withdrawn from the market in the United Kingdom in 1984. This decision was primarily driven by concerns regarding its risk-benefit ratio at the time, as the compound was only available in a limited number of countries. nih.govuni.lu Reports from this period also cited cutaneous reactions and multiorgan toxicity as contributing factors to its withdrawal in regions including Germany and the UK.
The regulatory landscape in Japan incorporates robust systems for the post-marketing re-evaluation of pharmaceutical products, aiming to confirm their ongoing effectiveness and safety. The Japanese Pharmaceuticals and Medical Devices Agency (PMDA) employs a "re-examination system" for new drugs, which mandates the collection of post-marketing surveillance (PMS) data over a specified period. This period can extend to 8 years for new molecular entities and up to 10 years for orphan drugs, during which generic versions are prohibited from entering the market. Furthermore, Japan implements an "Early Post-Marketing Phase Vigilance (EPPV)" system to intensively gather safety information immediately after a product's launch, involving regular visits by medical representatives to healthcare institutions. Beyond these, a broader "re-evaluation system" exists to assess the quality, efficacy, and safety of approved drugs against current scientific standards. While specific details regarding this compound's re-evaluation under these Japanese systems were not extensively detailed in the available literature, these mechanisms highlight the rigorous approach to drug safety oversight in the region.
The withdrawal information for this compound in the UK is summarized in the table below:
Table 1: this compound Withdrawal Information in the UK
| Region | Year of Withdrawal | Primary Reason for Withdrawal | Additional Remarks |
| UK | 1984 | Concern of risk/benefit ratio nih.govuni.lu | Cutaneous reactions, multiorgan toxicity |
Risk-Benefit Analysis in Therapeutic Use
The fundamental principle guiding the approval and continued use of any medicinal product is a favorable risk-benefit balance. Medicines are developed to provide therapeutic benefits, such as treating specific conditions and improving patients' quality of life. However, they inherently carry risks of adverse drug reactions, which can range in severity from minor to life-threatening.
The process of establishing a drug's risk-benefit profile begins with extensive preclinical research in animal models and continues through various phases of human clinical trials. Regulatory authorities, such as the FDA, meticulously assess the accumulated data to determine if the benefits of a drug outweigh its risks before granting approval. This assessment is dynamic; the initial balance established at the time of approval may evolve once the drug is introduced to a larger patient population, exposed to concomitant medications, or used over longer durations.
The therapeutic context significantly influences the acceptability of a drug's risk profile. For instance, a drug with a more pronounced safety concern might be deemed acceptable for treating a serious or life-threatening disease with unmet needs, where the potential benefits are substantial. Conversely, for less severe conditions, regulatory bodies typically favor drugs with more favorable risk-benefit profiles, especially when alternative therapies are available. Patient experience data is increasingly recognized as a valuable input in these assessments, providing insights into the impact of the disease and the patient's perspectives on available treatments and unmet medical needs. Furthermore, effective risk management strategies, such as targeted patient monitoring or restricted use in specific populations, can play a crucial role in justifying the risk-benefit analysis of a drug.
Feprazone in Drug Discovery and Development
Structure-Activity Relationships (SAR) of Feprazone and its Analogues
This compound is structurally related to phenylbutazone (B1037), serving as a prenylated analogue. oup.comfishersci.canih.gov The pyrazolidine-3,5-diones group, to which this compound belongs, is known for its significant pharmacological properties, including anti-inflammatory and uricosuric effects. notulaebotanicae.ro
Impact of Pyrazolone (B3327878) Ring and Carboxylic Group on Activity
The molecular structure of this compound plays a crucial role in its function. Specifically, the presence of the pyrazolone ring and the carboxylic group are integral to its anti-inflammatory activity. These chemical moieties facilitate the binding of this compound to the active site of the cyclooxygenase (COX) enzyme, thereby impeding the enzymatic conversion of arachidonic acid to prostaglandin (B15479496) H2, a precursor to various pro-inflammatory prostaglandins (B1171923). wikidata.org Pyrazole (B372694) derivatives, in general, exhibit a broad spectrum of biological activities, and modifications at position-4 of the pyrazole or pyrazolone ring can influence their activity. wikipedia.org
Prenylated Modification and its Influence on Pharmacological Profile
A key structural distinction of this compound from its analogue, phenylbutazone, is the replacement of the n-butyl group at the C4 position on the pyrazoline-2,5-dione skeleton with a 3-methylbutenyl substituent, a prenylated modification. oup.comfishersci.canih.gov This modification is reflected in its IUPAC name: 4-(3-methylbut-2-enyl)-1,2-diphenylpyrazolidine-3,5-dione. nih.gov
This prenylated modification contributes to this compound's preferential inhibition of COX-2 over COX-1, demonstrating a 10-fold higher affinity for COX-2. fishersci.canih.gov This selective inhibition is beneficial as it reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. wikidata.orgfishersci.ca this compound's anti-inflammatory and antipyretic efficacy is comparable to that of phenylbutazone, but it exhibits reduced toxicity and is notably less ulcerogenic.
Beyond COX inhibition, this compound has been shown to reduce prostaglandin E2 (PGE2) production in endothelial cells. nih.gov Recent research findings highlight additional pharmacological influences of this compound's structure. For instance, it has been demonstrated to ameliorate free fatty acid (FFA)-induced endothelial inflammation by mitigating the activation of the TLR4/MyD88/NF-κB pathway. oup.comfishersci.ca Furthermore, this compound can alleviate TNF-α-induced loss of Aggrecan through the inhibition of the SOX-4/ADAMTS-5 signaling pathway. nih.gov The compound also exhibits antiadipogenesis and antiobesity capacities, preventing adipogenesis in differentiating 3T3-L1 cells and reducing triglyceride content. nih.gov
Development of this compound Derivatives and Prodrugs
This compound itself represents a significant development as a derivative of phenylbutazone, designed with an improved pharmacological profile, including lower toxicity and reduced ulcerogenic potential. While this compound is a recognized derivative with enhanced properties compared to its parent compound, specific details regarding the development of new this compound-specific derivatives or prodrugs are not extensively detailed in current public research findings. Research often focuses on the broader class of pyrazolone derivatives for various biological activities. wikidata.orgwikipedia.org
Analytical Methods for this compound Quantification in Biological Matrices
Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Biological samples commonly used for drug analysis include blood, plasma, serum, urine, oral fluids, sweat, and hair.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Techniques
Chromatographic methods are widely employed for the determination of this compound in biological samples. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) have been successfully used for the simultaneous determination of this compound and its metabolite, DA 3505, in human plasma.
For HPLC analysis, a silica (B1680970) gel column with a mobile phase comprising hexane, tetrahydrofuran, and acetic acid has been employed. The reported limits of detection for this method are 0.1 µg of this compound per ml of plasma and 0.2 µg of its metabolite per ml of plasma. Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a robust analytical technique well-suited for the analysis of various compounds in biological samples, including drug quantification and composition analysis.
Mass Spectrometry (MS) for Metabolite Identification
Mass spectrometry is a powerful and versatile analytical technique uniquely suited for the analysis and identification of drugs and their metabolites. It offers advantages such as requiring minimal sample preparation, enabling the analysis of closely related compounds in a single step, and allowing for structural deduction directly from mass spectra without the need for pure reference spectra. This technique also facilitates the quantification of constituents even when present in fractional nanogram quantities.
In the context of this compound, its metabolite, 4'-hydroxythis compound (also known as DA 3505), has been characterized using mass spectrometry. Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the identification capabilities of mass spectrometry. Advanced mass spectrometry modes, such as MS/MS and MSn, are utilized for both qualitative identification and quantitative determination of compounds in complex biological matrices. Electrospray ionization Time-of-Flight mass spectrometry (ESI-TOF) has emerged as a potent tool for multi-residue screening of pharmaceuticals in biological samples.
Drug Interactions Involving Feprazone
Interactions with Other NSAIDs and Corticosteroids
The concurrent use of feprazone with other NSAIDs or corticosteroids is generally discouraged due to the increased potential for adverse effects, particularly those affecting the gastrointestinal system. patsnap.comnbinno.com
The primary mechanism of action for NSAIDs, including this compound, involves the inhibition of cyclooxygenase (COX) enzymes. patsnap.com This inhibition reduces the production of prostaglandins (B1171923), which play a role in inflammation and pain but also have a protective function in the gastric mucosa. patsnap.com When this compound is taken with other NSAIDs (such as ibuprofen (B1674241) or naproxen) or corticosteroids, the inhibition of these protective prostaglandins is amplified. patsnap.com This additive effect significantly elevates the risk of gastrointestinal side effects, including stomach pain, ulcers, and bleeding. patsnap.comdrugs.com
Table 1: Interaction Between this compound and Other Anti-inflammatory Drugs
| Interacting Drug Class | Example Drugs | Potential Outcome |
|---|---|---|
| Other NSAIDs | Ibuprofen, Naproxen, Diclofenac | Additive inhibition of prostaglandin (B15479496) synthesis, leading to a heightened risk of gastrointestinal irritation, ulceration, and hemorrhage. patsnap.comdrugbank.com |
| Corticosteroids | Prednisone, Dexamethasone | Both drug classes can independently cause gastric irritation; their combined use exacerbates the risk of developing peptic ulcers and gastrointestinal bleeding. patsnap.com |
Interactions with Anticoagulants (e.g., Warfarin)
Caution is advised when this compound is co-administered with anticoagulants, as this combination can potentiate the risk of bleeding. patsnap.com
This compound can enhance the effects of anticoagulants like warfarin (B611796) through multiple mechanisms. patsnap.com NSAIDs can displace warfarin from its protein-binding sites in the plasma, increasing the concentration of free, active warfarin in the bloodstream. Furthermore, the gastrointestinal toxicity of this compound can lead to erosions or ulcers, which are more likely to bleed in a patient who is anticoagulated. drugs.com This interaction results in an elevated International Normalized Ratio (INR) and a significantly increased risk of serious bleeding events. patsnap.comdrugs.comremedirx.com The interaction is a known concern with related compounds like phenylbutazone (B1037). drugs.comnih.gov
Table 2: this compound Interaction with Anticoagulants
| Interacting Drug | Mechanism of Interaction | Clinical Consequence |
|---|
Interactions with Diuretics and Antihypertensive Medications
The administration of this compound can interfere with the efficacy of medications used to control blood pressure and promote diuresis. patsnap.com
NSAIDs like this compound inhibit the synthesis of renal prostaglandins, which are crucial for maintaining renal blood flow and promoting salt and water excretion. eshonline.org By inhibiting these prostaglandins, this compound can cause sodium and fluid retention, thereby counteracting the therapeutic effects of diuretics (e.g., thiazides) and other antihypertensive medications, such as ACE inhibitors and angiotensin receptor blockers (ARBs). patsnap.comeshonline.org This interaction can lead to reduced blood pressure control and, in some cases, may precipitate or worsen renal impairment. patsnap.comnih.gov
Table 3: this compound Interactions with Antihypertensive and Diuretic Agents
| Interacting Drug Class | Potential Outcome | Underlying Mechanism |
|---|---|---|
| Diuretics (e.g., Thiazides, Loop Diuretics) | Reduced diuretic and antihypertensive efficacy; increased risk of nephrotoxicity. patsnap.comnih.gov | Inhibition of renal prostaglandin synthesis, leading to sodium and water retention. eshonline.org |
| Antihypertensive Medications (e.g., ACE Inhibitors, ARBs, Beta-Blockers) | Attenuation of blood pressure-lowering effects. patsnap.comeshonline.org | NSAID-induced sodium and fluid retention counteracts the effects of the antihypertensive agent. eshonline.org |
Interactions with Antidiabetic Medications
The interaction between this compound and antidiabetic medications can lead to alterations in blood glucose control, necessitating careful monitoring. patsnap.com Although the precise mechanisms can vary, NSAIDs have the potential to affect blood sugar levels and interact with oral hypoglycemic agents. patsnap.comcontemporaryclinic.com Co-administration may enhance the glucose-lowering effect of certain antidiabetic drugs, such as sulfonylureas, potentially increasing the risk of hypoglycemia. nih.govnih.gov Patients with diabetes should be advised to monitor their blood glucose levels closely when initiating or discontinuing this compound therapy. patsnap.comcontemporaryclinic.com
Table 4: this compound Interaction with Antidiabetic Medications
| Interacting Drug Class | Potential Clinical Outcome |
|---|---|
| Sulfonylureas (e.g., Glibenclamide, Glipizide) | Increased risk of hypoglycemia. nih.govnih.gov |
| Other Oral Antidiabetic Agents | Possible altered blood sugar levels. patsnap.com |
Altered Blood Sugar Levels and Monitoring Requirements
While specific studies detailing the direct effects of this compound on blood sugar levels in humans are limited, the broader class of NSAIDs to which this compound belongs can influence glucose metabolism. Phenylbutazone, a drug structurally similar to this compound, has been observed to lower fasting plasma glucose concentrations in horses. nih.gov In some animal studies, phenylbutazone treatment in horses with insulin (B600854) dysregulation led to a significant decrease in both glucose and insulin concentrations in response to an oral glucose test. researchgate.netnih.govker.com
Given the potential for NSAIDs to affect blood sugar, caution is advised when this compound is used in patients with diabetes mellitus. mayoclinic.org Although direct monitoring requirements for this compound are not well-established, it is prudent for patients with diabetes to monitor their blood glucose levels closely when initiating or altering their this compound therapy, especially if they are taking antidiabetic medications.
Other Notable Drug-Drug Interactions
This compound can also engage in clinically significant interactions with other drug classes, including agents that increase the risk of kidney damage and antidepressants.
The concurrent use of this compound with other drugs known to be harmful to the kidneys (nephrotoxic) can heighten the risk of renal injury. Monitoring of renal function is advisable for patients receiving these combinations.
| Interacting Drug | Potential Consequence |
| Capecitabine | Increased risk of nephrotoxicity. mayoclinic.org |
| Neomycin | Increased risk of nephrotoxicity. mayoclinic.orgdrugbank.com |
| Olsalazine | Increased risk of nephrotoxicity. mayoclinic.orgdrugbank.com |
| Oxaliplatin | Increased risk of nephrotoxicity. mayoclinic.org |
| Mesalazine | Increased risk of nephrotoxicity. mayoclinic.org |
| Inotersen | Increased risk of nephrotoxicity. mayoclinic.org |
When this compound is co-administered with certain antidepressants, particularly tricyclic antidepressants (TCAs) and selective serotonin (B10506) reuptake inhibitors (SSRIs), there is an elevated risk of bleeding, most notably gastrointestinal bleeding.
| Interacting Drug | Potential Consequence |
| Amitriptylinoxide | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Amoxapine | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Butriptyline | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Clomipramine | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Desipramine | Increased risk of gastrointestinal bleeding. mayoclinic.orgdrugbank.com |
| Imipramine | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Nortriptyline | Increased risk of gastrointestinal bleeding. mayoclinic.orgdrugbank.com |
| Quinupramine | Increased risk of gastrointestinal bleeding. mayoclinic.org |
| Sertraline | Increased risk of bleeding. mayoclinic.org |
Future Directions and Unanswered Questions in Feprazone Research
In Vivo Studies on Novel Mechanisms and Therapeutic Potentials
While in vitro studies have shed light on Feprazone's molecular actions, there is a recognized need for more extensive in vivo research to validate and expand upon these findings. For instance, in vitro investigations have indicated that this compound can mitigate pathological mechanisms associated with atherosclerosis (AS), including cellular apoptosis, oxidative stress, inflammation, and the adhesion of monocytes to endothelial cells. However, further in vivo studies are crucial to identify the underlying molecular mechanisms and to fully understand this compound's therapeutic potential in AS nih.govacs.org.
Similarly, research into osteoarthritis (OA) has shown this compound's protective effects against interleukin-1β (IL-1β)-induced cellular senescence in chondrocytes, suggesting a novel mechanism involving the prevention of nuclear factor kappa-B (NF-κB) activation and an increase in nuclear factor erythroid 2-related factor-2 (Nrf2) levels acs.org. The translation of these in vitro observations into in vivo models is essential to confirm their clinical relevance. Furthermore, this compound has exhibited antiadipogenesis and antiobesity properties in in vitro 3T3-L1 cells and in vivo mouse models, highlighting a potential for therapeutic advancements in metabolic disorders that warrants further comprehensive in vivo exploration researchgate.net.
Further Elucidation of Long-Term Safety and Efficacy
Although this compound has been in use, ongoing research and clinical trials are vital to further elucidate its long-term safety and efficacy, potentially leading to an expansion of its therapeutic applications patsnap.com. Historical noncontrolled multicenter trials assessing this compound's long-term safety and efficacy in rheumatoid arthritis and osteoarthritis, with a mean administration duration of 114.1 days, indicated that the drug was generally well-tolerated, with mild side effects primarily occurring early in therapy nih.gov. However, the dynamic nature of drug development and increasing regulatory scrutiny necessitate more contemporary and robust long-term studies. Further investigations into its pharmacokinetics in diverse patient populations could also contribute to a more comprehensive understanding of its long-term profile, building upon earlier work that examined its disposition and metabolism in various clinical settings surrey.ac.uk.
Genetic and Biomarker Research for Personalized this compound Therapy
The advent of personalized medicine underscores the importance of genetic and biomarker research to optimize drug therapy. While specific research on this compound in this area is limited, the general principles of pharmacogenomics apply. Genetic variations and biomarkers can predict an individual's response to a particular drug, identify those at higher risk of adverse effects, and guide tailored treatment decisions openaccessjournals.comcrownbio.commdpi.comnih.gov. Applying these concepts to this compound research could involve identifying genetic markers that correlate with therapeutic efficacy or susceptibility to specific side effects. Such research would enable a more precise and individualized approach to this compound administration, potentially improving patient outcomes and minimizing risks, akin to advancements seen in other therapeutic areas like inflammatory bowel disease where genetic factors influence treatment response wjgnet.com.
Exploration of this compound's Role in Combination Therapies
The exploration of this compound's role in combination therapies represents a significant future direction. Combining therapeutic agents can enhance efficacy, target multiple pathways, and potentially reduce drug resistance, as demonstrated in various medical contexts, including cancer therapy oncotarget.com. Recent in vitro research has already begun to explore this by investigating the synergistic anti-inflammatory mechanisms of this compound when combined with Vitamin D in a 3D osteoarthritis model. This study suggested that the combination could act as a "game-changing anti-inflammatory powerhouse," indicating a promising avenue for future clinical development mbru.ac.ae. Further research is needed to identify other synergistic drug combinations with this compound that could lead to improved therapeutic outcomes or allow for lower individual drug dosages, thereby potentially reducing side effects.
Advanced Computational and In Silico Modeling for Drug Design
Advanced computational and in silico modeling techniques are increasingly integral to modern drug design and discovery, offering cost-effective and time-efficient approaches to understand drug behavior and identify new therapeutic candidates patheon.commdpi.comresearchgate.netjpionline.orgnih.gov. For this compound, these methods can be leveraged to:
Predict Ligand-Receptor Interactions: Molecular docking and dynamics simulations can provide detailed insights into how this compound interacts with its biological targets, beyond its known cyclooxygenase (COX) inhibition researchgate.netjpionline.org.
Optimize Molecular Structure: Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the pharmacological activity of this compound derivatives, guiding the design of compounds with improved efficacy or reduced toxicity mdpi.comjpionline.org.
Assess ADME/Tox Profiles: In silico methods can predict this compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles, streamlining preclinical development and identifying potential issues early patheon.comresearchgate.net.
Facilitate Drug Repurposing: Computational screening of existing drug libraries or novel compounds against this compound's known or predicted targets could identify new therapeutic applications or synergistic combinations researchgate.net.
The integration of artificial intelligence (AI) with these computational approaches further enhances their predictive power, enabling rapid screening of large chemical libraries and accelerating the drug development process for this compound and its potential analogs mdpi.comnih.gov.
Q & A
Q. What are the solubility considerations for Feprazone in experimental setups, and how do residual solvents affect biological assays?
this compound exhibits solubility in organic solvents (ethanol, DMSO, DMF) and limited solubility in aqueous buffers (e.g., 0.5 mg/mL in PBS pH 7.2) . To minimize solvent interference:
- Prepare stock solutions in inert gas-purged solvents.
- Dilute stock solutions into aqueous buffers immediately before experiments.
- Validate solvent concentrations (e.g., <1% v/v) to avoid physiological artifacts .
Q. How does this compound’s COX-2 selectivity influence its anti-inflammatory efficacy in preclinical models?
this compound is 10-fold selective for COX-2 over COX-1, with an IC50 of 1 µM for LPS-induced PGE2 suppression in bovine arterial endothelial cells . Experimental design tips:
- Use LPS-stimulated cells or adjuvant-induced arthritis models (e.g., 25–100 mg/kg oral dosing in rats) to assess COX-2-dependent effects.
- Pair with COX-1/COX-2 activity assays (e.g., fluorometric kits) to confirm selectivity .
Q. What standard in vivo models are appropriate for studying this compound’s anti-arthritic effects?
- Adjuvant-induced arthritis in rats : Measure vascular permeability, edema, and nociception reduction at 25–100 mg/kg doses .
- TNF-α-induced chondrocyte degradation : Use human CHON-001 cells treated with TNF-α (10 ng/mL) and this compound (3–6 µM) to quantify Aggrecan preservation via qPCR and ELISA .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy across different inflammatory pathways?
- Case example : this compound inhibits SOX-4/ADAMTS-5 in chondrocytes but also modulates adipogenesis in 3T3-L1 cells .
- Methodological approach :
- Perform pathway-specific knockdown (e.g., siRNA for SOX-4) to isolate mechanisms.
- Compare transcriptomic profiles (RNA-seq) across cell types to identify context-dependent targets .
Q. What experimental strategies validate this compound’s dual role in anti-inflammatory and anti-obesity research?
- In vitro : Co-culture adipocytes (3T3-L1) and macrophages to model obesity-induced inflammation. Measure IL-1β, MCP-1, and lipid accumulation under this compound treatment .
- In vivo : Use high-fat diet (HFD) mice to assess dose-dependent effects on body weight, adipocyte size, and serum PGE2 levels .
Q. How does this compound’s structural modification (vs. phenylbutazone) impact its pharmacokinetics and target specificity?
- Structural insight : The 3-methylbutenyl substituent at the pyrazoline-2,5-dione skeleton enhances COX-2 selectivity and reduces gastrointestinal toxicity compared to phenylbutazone’s butyl group .
- Experimental validation :
- Conduct molecular docking studies with COX-1/COX-2 crystal structures.
- Compare plasma half-life and tissue distribution in pharmacokinetic assays .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in this compound’s IC50 values across cell lines?
- Normalize data to cell viability (e.g., MTT assays).
- Validate target engagement via Western blot (e.g., PKCα suppression in SOX-4 pathways) .
Q. What controls are critical when assessing this compound’s effects on mitochondrial membrane potential (ΔΨm)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
